molecular formula C10H11BrN2O5S B601270 Cefathiamidine impurity CAS No. 1418224-75-5

Cefathiamidine impurity

Cat. No.: B601270
CAS No.: 1418224-75-5
M. Wt: 351.18
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Cefathiamidine impurity is a chemical compound related to cefathiamidine, a first-generation cephalosporin antibiotic. The impurity is often studied to understand the purity and efficacy of cefathiamidine. The molecular formula of this compound is C10H11BrN2O5S, and it has a molecular weight of 351.174 .

Scientific Research Applications

Cefathiamidine impurity is used in various scientific research applications, including:

Mechanism of Action

Cefathiamidine is a cephalosporin antibacterial drug that targets PBPs (Bacterial penicillin-binding protein). It works by inhibiting PBPs, which are essential for bacterial cell wall synthesis .

Safety and Hazards

Cefathiamidine is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is recommended to avoid inhalation, contact with eyes and skin, and dust and aerosol formation .

Future Directions

Cefathiamidine is frequently used as empirical antimicrobial therapy in children with Augmented Renal Clearance (ARC), but pharmacokinetic studies in infants are lacking. Future research could focus on conducting population pharmacokinetic studies in infants with ARC to determine optimal dosing regimens of Cefathiamidine . Another area of future research could be the development of new methods for the analysis of related substances and polymers in cefathiamidine for injection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of cefathiamidine impurity involves the reaction of 7-aminocephalosporanic acid (7-ACA) with acetyl bromide in the presence of N,N’-diisopropyl thioureas. The reaction typically occurs in an acetyl bromide solution, followed by the addition of an inorganic salt solution as a secondary solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of advanced analytical techniques like liquid chromatography and mass spectrometry is essential for monitoring the impurity levels during production .

Chemical Reactions Analysis

Types of Reactions

Cefathiamidine impurity undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the impurity .

Properties

IUPAC Name

(6R,7R)-7-[(2-bromoacetyl)amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O5S/c11-1-5(15)12-6-8(16)13-7(10(17)18)4(2-14)3-19-9(6)13/h6,9,14H,1-3H2,(H,12,15)(H,17,18)/t6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJAMNGBFWEWGW-HZGVNTEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)CBr)C(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CBr)C(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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